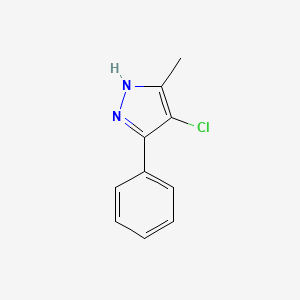

4-chloro-3-methyl-5-phenyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-chloro-3-methyl-5-phenyl-1H-pyrazole is a chemical compound with the empirical formula C11H9ClN2O . It is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

This compound can be synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one under Vilsmeier-Haack reaction conditions . The Vilsmeier-Haack reaction is a formylation method used in organic chemistry to synthesize various aromatic compounds .Molecular Structure Analysis

The molecular structure of 4-chloro-3-methyl-5-phenyl-1H-pyrazole was determined by X-ray diffraction method . The crystal belongs to the monoclinic space group P21/c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å3 and Z = 4 .Chemical Reactions Analysis

Pyrazoles, including 4-chloro-3-methyl-5-phenyl-1H-pyrazole, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclizations .Wissenschaftliche Forschungsanwendungen

Oxidizing Agent in Synthesis

4-chloro-3-methyl-5-phenyl-1H-pyrazole derivatives are utilized in synthetic chemistry for their role as effective oxidizing agents. For instance, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been employed as a novel and reusable reagent for the oxidation of 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions with moderate to good yields at room temperature (Zolfigol et al., 2006).

Antimicrobial and Antihyperglycemic Agents

Research has shown that pyrazole derivatives exhibit significant biological activities. A study highlighted the identification of inhibitors of protein kinase B using fragment-based lead discovery, where 5-methyl-4-phenyl-1H-pyrazole was identified as a novel inhibitor, demonstrating the potential of pyrazole derivatives in developing therapeutic agents (Saxty et al., 2007). Additionally, pyrazole derivatives have been synthesized and evaluated for their antihyperglycemic activities, offering a new class of potent agents which correct hyperglycemia by selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).

Ligand Synthesis for Metal Complexes

Pyrazole compounds, including those with chloro, methyl, and phenyl substituents, serve as precursors for the synthesis of ligands in metal complexes. These complexes are pivotal in catalysis and materials science. The synthesis and characterization of bulky bis(pyrazolyl)palladium complexes, which are used in Suzuki–Miyaura cross-coupling reactions, exemplify the utility of pyrazole derivatives in enhancing the efficiency of catalytic processes (Ocansey et al., 2018).

Corrosion Inhibition

Pyrazole derivatives have also been explored for their potential as corrosion inhibitors, demonstrating the versatility of these compounds beyond biological applications. For instance, pyrazolone derivatives were found to be effective corrosion inhibitors for mild steel in HCl solution, showcasing their application in material preservation and extending the lifespan of metals in corrosive environments (Yadav et al., 2016).

Safety and Hazards

Wirkmechanismus

Target of Action

Pyrazole derivatives are known to possess a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .

Biochemical Pathways

It’s known that pyrazole derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

It’s known that pyrazole derivatives can have various effects at the molecular and cellular level, depending on their specific biological activity .

Action Environment

It’s known that environmental factors can significantly influence the action of chemical compounds .

Eigenschaften

IUPAC Name |

4-chloro-5-methyl-3-phenyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOMICJGLIWHPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N,2,5-trimethylbenzenesulfonamide](/img/structure/B2601707.png)

![1-[benzyl(ethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol](/img/structure/B2601714.png)

![6-Chloro-5-fluoro-2'-methylspiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one hydrochloride](/img/structure/B2601717.png)

![6-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B2601718.png)

![(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2601720.png)

![2-[[5-Butan-2-ylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2601721.png)

![5-bromo-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2601723.png)

![2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide](/img/structure/B2601729.png)

![2-[4-[3-(1-Methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanoyl]piperazin-1-yl]-N-prop-2-enylacetamide](/img/structure/B2601730.png)